molecular formula C18H19NO5 B10937570 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclopentylfuran-2-carboxamide

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclopentylfuran-2-carboxamide

Cat. No.: B10937570
M. Wt: 329.3 g/mol
InChI Key: NNIBVLPKDVCRLB-UHFFFAOYSA-N
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Description

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE is a complex organic compound that features a benzodioxole moiety linked to a furan ring via a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole to the Furan Ring: This step often involves a nucleophilic substitution reaction where the benzodioxole moiety is introduced to a furan derivative.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the benzodioxole moiety, potentially opening the dioxole ring.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced benzodioxole derivatives.

    Substitution: Various substituted benzodioxole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound that forms the core structure of the target compound.

    Cyclopentyl Furan: Another compound featuring a cyclopentyl group attached to a furan ring.

    Benzodioxole Derivatives: Various derivatives of benzodioxole that share structural similarities.

Uniqueness

What sets 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE apart is its combination of the benzodioxole moiety with a cyclopentyl-furan structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-cyclopentylfuran-2-carboxamide

InChI

InChI=1S/C18H19NO5/c20-18(19-12-3-1-2-4-12)16-8-6-14(24-16)10-21-13-5-7-15-17(9-13)23-11-22-15/h5-9,12H,1-4,10-11H2,(H,19,20)

InChI Key

NNIBVLPKDVCRLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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